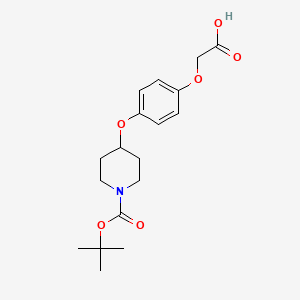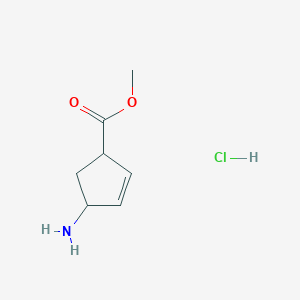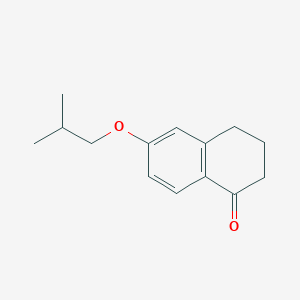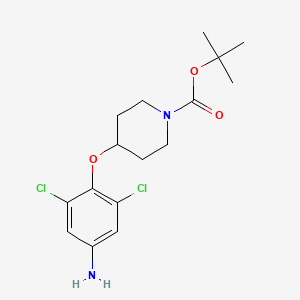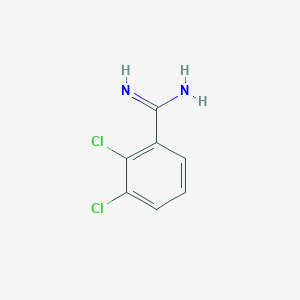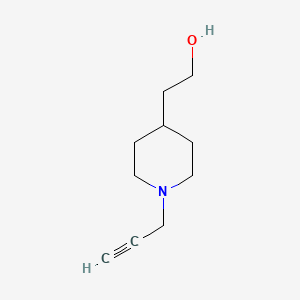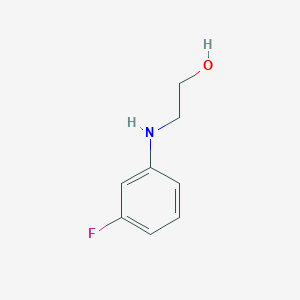
2-((3-Fluorophenyl)amino)ethanol
描述
2-((3-Fluorophenyl)amino)ethanol is an organic compound with the molecular formula C8H10FNO. It is a chiral molecule, often used as an intermediate in organic synthesis. This compound is characterized by the presence of a fluorine atom on the phenyl ring and an aminoethanol group, making it a versatile building block in various chemical reactions.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds interact with their targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to their diverse biological and clinical applications .
Result of Action
Similar compounds have been found to exhibit a range of effects due to their interaction with various targets .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
生化分析
Biochemical Properties
2-((3-Fluorophenyl)amino)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenases, which are enzymes involved in the metabolism of alcohols. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound have been associated with cellular toxicity and adverse effects on organ function in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many xenobiotics. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may influence its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
2-((3-Fluorophenyl)amino)ethanol can be synthesized through several methods. One common route involves the reaction of 3-fluoroaniline with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product.
Another method involves the reduction of 2-((3-fluorophenyl)amino)acetaldehyde using a reducing agent like sodium borohydride. This method provides a straightforward approach to obtaining this compound with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and product quality.
化学反应分析
Types of Reactions
2-((3-Fluorophenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-((3-fluorophenyl)amino)acetaldehyde or 2-((3-fluorophenyl)amino)acetone.
Reduction: Formation of 2-((3-fluorophenyl)amino)ethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-((3-Fluorophenyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
相似化合物的比较
2-((3-Fluorophenyl)amino)ethanol can be compared with other similar compounds, such as:
2-((4-Fluorophenyl)amino)ethanol: Similar structure but with the fluorine atom on the para position, which may affect its reactivity and binding properties.
2-((3-Chlorophenyl)amino)ethanol: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
2-((3-Methylphenyl)amino)ethanol: The presence of a methyl group instead of fluorine alters its steric and electronic characteristics.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which imparts distinct reactivity and interaction profiles compared to its analogs.
属性
IUPAC Name |
2-(3-fluoroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPVIJWLGPOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614335 | |
| Record name | 2-(3-Fluoroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-95-5 | |
| Record name | 2-(3-Fluoroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
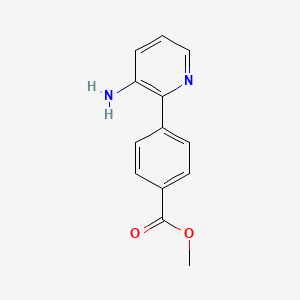
![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
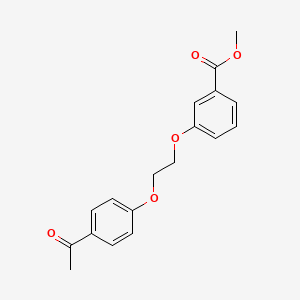

![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)
![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)
